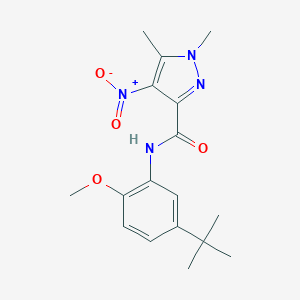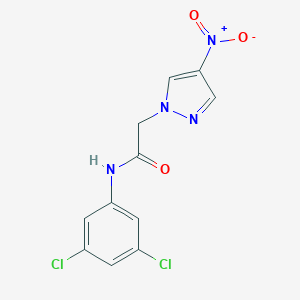
4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential use as a research tool. CCPA is a highly selective adenosine A1 receptor agonist, meaning that it binds specifically to this receptor and activates it. Adenosine is a naturally occurring molecule in the body that plays a role in regulating various physiological processes, including sleep, inflammation, and cardiovascular function. The adenosine A1 receptor is one of four subtypes of adenosine receptors, and it is primarily found in the brain, heart, and kidneys.
Mechanism of Action
4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide binds specifically to the adenosine A1 receptor and activates it, leading to downstream effects on various physiological processes. Activation of the adenosine A1 receptor can lead to inhibition of neurotransmitter release, reduction in heart rate and blood pressure, and modulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide are primarily mediated through activation of the adenosine A1 receptor. These effects can include reduced neurotransmitter release, decreased heart rate and blood pressure, and modulation of inflammation. 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has also been shown to have neuroprotective effects in animal models of ischemia-reperfusion injury and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide in lab experiments is its high selectivity for the adenosine A1 receptor, which allows researchers to specifically target this receptor without affecting other adenosine receptor subtypes. However, one limitation of using 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is that it may not accurately reflect the effects of endogenous adenosine, which can activate multiple adenosine receptor subtypes simultaneously.
Future Directions
There are several potential future directions for research involving 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide. One area of interest is the potential therapeutic benefits of adenosine A1 receptor agonists for conditions such as ischemia-reperfusion injury, Alzheimer's disease, and Parkinson's disease. Another area of interest is the development of new adenosine A1 receptor agonists with improved selectivity and efficacy. Finally, there is ongoing research exploring the role of adenosine A1 receptor activation in various physiological processes, which may lead to new insights into the function of this receptor in health and disease.
Synthesis Methods
4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is typically synthesized through a multi-step process that involves the reaction of various starting materials. One common method involves the reaction of 3-chloro-4-methoxyaniline with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with chloroacetyl chloride to form the chlorinated pyrazole, which is subsequently reacted with ammonia to form the final product, 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide.
Scientific Research Applications
4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been used extensively in scientific research as a tool to study the adenosine A1 receptor and its role in various physiological processes. For example, 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been used to investigate the effects of adenosine A1 receptor activation on sleep, cardiovascular function, and inflammation. 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has also been used in studies exploring the potential therapeutic benefits of adenosine A1 receptor agonists for conditions such as ischemia-reperfusion injury, Alzheimer's disease, and Parkinson's disease.
properties
Product Name |
4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide |
|---|---|
Molecular Formula |
C13H13Cl2N3O2 |
Molecular Weight |
314.16 g/mol |
IUPAC Name |
4-chloro-N-(3-chloro-4-methoxyphenyl)-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13Cl2N3O2/c1-3-18-12(10(15)7-16-18)13(19)17-8-4-5-11(20-2)9(14)6-8/h4-7H,3H2,1-2H3,(H,17,19) |
InChI Key |
HZEFWZXIPBDXHK-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
![2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B213599.png)


![N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213609.png)



![2-{[(2-Chlorophenoxy)acetyl]amino}-4-phenylthiophene-3-carboxamide](/img/structure/B213615.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chlorophenyl)-2-furamide](/img/structure/B213616.png)
![propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213617.png)